Nonyl acrylate is an important chemical compound primarily utilized in the production of polymers and copolymers. It belongs to the family of acrylates, which are esters derived from acrylic acid. Nonyl acrylate is characterized by its long carbon chain, which imparts unique properties to the resulting polymers, such as flexibility and hydrophobicity. This compound is significant in various industrial applications, particularly in coatings, adhesives, and sealants.
Nonyl acrylate can be synthesized from nonyl alcohol and acrylic acid through esterification reactions. The compound can also be derived from other sources, including the radical polymerization of nonyl acrylate monomers.
Nonyl acrylate is classified as an aliphatic ester and falls under the category of unsaturated compounds due to the presence of a carbon-carbon double bond in its structure. It is recognized for its reactivity and ability to participate in various chemical reactions.
The synthesis of nonyl acrylate typically involves several methods:
The molecular formula of nonyl acrylate is . Its structure consists of a long hydrophobic carbon chain (nonyl group) attached to an acrylate functional group, which includes a carbon-carbon double bond.
Nonyl acrylate can undergo several types of chemical reactions:
The mechanism of action for nonyl acrylate involves several steps:
Nonyl acrylate has a wide range of scientific uses:
The esterification of acrylic acid (AA) with nonanol follows a classic acid-catalyzed nucleophilic substitution mechanism. The reaction proceeds via a tetrahedral intermediate where the carbonyl oxygen of acrylic acid is protonated by a Brønsted acid catalyst, enhancing electrophilicity. Nonanol then attacks the activated carbonyl, followed by dehydration to form nonyl acrylate and water. This equilibrium-limited reaction (ΔH ≈ 16–18 kcal/mol) necessitates water removal to drive completion [4].
Competing side reactions significantly impact yield:
Table 1: Activation Barriers for Key Reactions in Nonyl Acrylate Synthesis
Reaction Pathway | Activation Barrier (kcal/mol) | Catalyst Dependence |
---|---|---|
Esterification (AA + Nonanol) | 14–20 | Strong acid required |
Michael Addition | 22–25 | Acid-catalyzed |
Acrylic Acid Dimerization | 28–30 | Minimal catalysis |
Hydration | 25–28 | Acid-catalyzed |
Homogeneous Catalysts: Traditional sulfonic acids (p-toluenesulfonic acid, methanesulfonic acid) achieve >95% conversion within 6–8 hours at 110–120°C. However, they necessitate post-reaction neutralization, generating salt waste. Sulfuric acid is avoided due to esterification-induced formation of alkyl sulfates, which impede extraction and cause corrosion [5] [8].
Heterogeneous Catalysts: Macroreticular ion-exchange resins (e.g., Amberlyst™ 131) enable continuous operation with inherent product/catalyst separation. Key advantages include:
Table 2: Performance Comparison of Catalytic Systems
Catalyst Type | Conversion (%) | Ester Selectivity (%) | Key Limitation |
---|---|---|---|
p-Toluenesulfonic Acid | 95–98 | 93–95 | Neutralization waste generation |
Methanesulfonic Acid | 92–96 | 90–94 | Corrosivity |
Amberlyst™ 131 | 85–90 | >99 | Thermal stability (<120°C) |
Sulfated Zirconia | 80–88 | 97–99 | Deactivation via leaching |
Batch Reactors: Conventionally employ azeotropic distillation (toluene/cyclohexane) for water removal. Typical conditions: 110–125°C, 4–10 hours residence time, molar ratio (nonanol:AA) of 1.2–1.5:1. Limitations include:
Continuous Processes: Hybrid reactive-separation systems enhance efficiency:
Table 3: Economic and Technical Comparison of Process Configurations
Parameter | Batch Reactor | Continuous Pervaporation | Reactive Distillation |
---|---|---|---|
Conversion (%) | 92–96 | 98–99.5 | 95–98 |
Productivity (kg/L·h) | 0.4–0.6 | 0.9–1.2 | 1.0–1.5 |
Energy Consumption (MJ/kg) | 8–12 | 4–6 | 5–8 |
Capital Intensity | Low | High | Medium |
Undesired radical polymerization during synthesis/storage requires multi-mechanism inhibition:
Primary Inhibitors:
Synergistic Blends:
Process-Specific Optimization:
Table 4: Inhibitor Performance Under Process Conditions
Inhibitor System | Optimal Concentration (ppm) | Effective Temperature Range (°C) | Key Mechanism |
---|---|---|---|
Phenothiazine + Air Sparging | 500–1000 | 25–120 | Radical trapping via nitroxide |
Hydroquinone | 200–500 | 25–100 | Quinone formation |
Phenothiazine + 4-Methoxyphenol | 300 + 200 | 25–150 | Multi-stage radical scavenging |
N-Oxyl Compounds (TEMPO) | 100–300 | 25–180 | Stable radical termination |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7